molecular formula C19H38O2 B14645018 Heptan-2-YL dodecanoate CAS No. 55194-06-4

Heptan-2-YL dodecanoate

Cat. No.: B14645018
CAS No.: 55194-06-4
M. Wt: 298.5 g/mol
InChI Key: GQDYTVZBBZKSIZ-UHFFFAOYSA-N
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Description

Heptan-2-yl dodecanoate is a chemical ester with the molecular formula C 19 H 38 O 2 and a molecular weight of 298.50 g/mol . It is identified by the CAS Registry Number 55194-06-4 . This compound, also known as this compound, belongs to the family of fatty acid esters and shares structural similarities with other dodecanoate (laurate) esters which are widely utilized in scientific research . Related esters, such as ethyl laurate, have been extensively investigated as key components in microemulsion systems for enhancing drug delivery . These ethyl laurate-based microemulsions have demonstrated significant utility for intranasal delivery of poorly water-soluble drugs like diazepam, showing rapid absorption and enhanced bioavailability, suggesting potential research applications for other laurate esters in formulation science . Furthermore, laurate esters can be synthesized via enzymatic catalysis using lipases, such as the lipase B from Candida antarctica , a method that has been employed for the regioselective acylation of other organic compounds . This highlights the value of this compound and its analogs in exploring green chemistry and enzymatic synthesis pathways. Researchers are exploring the properties of such esters for applications ranging from drug delivery vehicles to the study of lipid chemistry and as potential intermediates in organic synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

55194-06-4

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

heptan-2-yl dodecanoate

InChI

InChI=1S/C19H38O2/c1-4-6-8-9-10-11-12-13-15-17-19(20)21-18(3)16-14-7-5-2/h18H,4-17H2,1-3H3

InChI Key

GQDYTVZBBZKSIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptan-2-YL dodecanoate can be synthesized through esterification, where heptan-2-ol reacts with dodecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial methods may also involve the use of alternative catalysts to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Heptan-2-YL dodecanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield heptan-2-ol and dodecanoic acid.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester and alcohol.

    Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, under specific conditions, they can undergo these reactions to form different products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.

Major Products Formed:

    Hydrolysis: Heptan-2-ol and dodecanoic acid.

    Transesterification: New ester and alcohol.

    Oxidation and Reduction: Various oxidized or reduced products depending on the conditions.

Scientific Research Applications

Heptan-2-YL dodecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential antimicrobial properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of Heptan-2-YL dodecanoate involves its interaction with biological membranes and enzymes. The ester can penetrate cell membranes, affecting membrane fluidity and function. It may also interact with specific enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Dodecanoate Esters and Related Compounds

Compound Name Alcohol Component Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Heptan-2-yl dodecanoate Heptan-2-ol (branched) C19H38O2 298.5 Hypothesized use in fragrances, lubricants Inferred
Ethyl dodecanoate Ethanol (linear) C14H28O2 228.4 Flavor compound in brandy (FD factor: ≤512)
Neryl dodecanoate Nerol (terpene alcohol) C22H40O2 336.5 Sex pheromone in Dalopius marginatus beetles
Methyl dodecanoate Methanol (linear) C13H26O2 214.3 Lab chemical; low toxicity (non-hazardous)
3-Pentyl dodecanoate 3-Pentanol (branched) C17H34O2 270.5 Aggregation pheromone in beetles
Copper dodecanoate Copper ion + dodecanoate Cu(C12H23O2)2 490.1 Antifouling pigment (low Cu release)

Physicochemical Properties

  • Branching Effects: Branched esters like this compound typically exhibit lower boiling points and altered chromatographic retention compared to linear isomers. For example, 3-pentyl dodecanoate elutes earlier (16.95 min) than its linear isomer n-pentyl dodecanoate (17.52 min) in GC analysis .
  • Solubility: Increased branching enhances solubility in nonpolar solvents, making such esters suitable for polymer formulations (e.g., epoxy monomers derived from dodecanoate esters in ) .

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